molecular formula C9H19ClN2O2 B592222 tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS No. 1173206-71-7

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B592222
CAS No.: 1173206-71-7
M. Wt: 222.713
InChI Key: XJTMMJUCRQWXCE-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS Number: 1173206-71-7 (hydrochloride salt) / 325775-44-8 (free base) Molecular Formula: C₁₀H₂₁ClN₂O₂ (hydrochloride) Molecular Weight: ~236.74 g/mol Purity: 98% (as per commercial sources) Structural Features:

  • A four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.
  • An aminomethyl (-CH₂NH₂) substituent at the 3-position of the azetidine ring.
  • Hydrochloride salt form enhances solubility and stability for synthetic applications.

Applications:
Primarily used as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules. The azetidine ring’s conformational rigidity and the primary amine’s reactivity make it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(4-10)6-11;/h7H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMMJUCRQWXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662451
Record name tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173206-71-7
Record name tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride
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Preparation Methods

Boc Protection of Azetidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced early to protect the azetidine nitrogen, enabling subsequent functionalization. A representative method involves:

Procedure :

  • Substrate Preparation : 3-Azetidinone (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

  • Boc Activation : Di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv) are added dropwise at 0–10°C.

  • Reaction Completion : Stirring proceeds at room temperature for 4–6 hours, followed by aqueous workup and drying over Na₂SO₄.

Yield : 85–91% (crude), requiring purification via silica gel chromatography.

Aminomethylation at the 3-Position

Introducing the aminomethyl group necessitates careful reagent selection to avoid side reactions. Two validated approaches include:

Reductive Amination

Reagents : Formaldehyde (2.0 equiv), ammonium chloride (1.5 equiv), sodium triacetoxyborohydride (2.5 equiv).
Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Time: 12–24 hours.

Mechanism :

  • Formation of an imine intermediate between the azetidine ketone and ammonium.

  • Reduction using NaBH(OAc)₃ to yield the primary amine.

Yield : 60–75%, with purity >95% after recrystallization.

Nucleophilic Substitution

Reagents : Chloromethylamine (1.2 equiv), potassium carbonate (2.0 equiv).
Conditions :

  • Solvent: Acetonitrile or DMF.

  • Temperature: 60–80°C.

  • Time: 8–12 hours.

Challenges : Competing elimination reactions require strict anhydrous conditions.

Yield : 50–65%, necessitating column chromatography for purification.

Hydrochloride Salt Formation

The final step involves protonating the free amine to improve stability and crystallinity:

Procedure :

  • The Boc-protected aminomethyl azetidine is dissolved in ethyl acetate.

  • HCl gas is bubbled through the solution at 0°C until precipitation completes.

  • The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity : ≥98% by HPLC.

Optimization and Scalability

Temperature and Stoichiometry

  • Low-Temperature Control : Maintaining 0–10°C during Boc protection minimizes side reactions (e.g., dicarbonate hydrolysis).

  • Excess Reagents : A 20% excess of di-tert-butyl dicarbonate ensures complete Boc protection, critical for industrial batches.

Solvent Selection

  • Polar Aprotic Solvents : DCM and THF enhance reaction rates for aminomethylation but require careful drying to prevent hydrolysis.

  • Cost-Efficiency : Ethyl acetate is preferred for salt formation due to low toxicity and ease of removal.

Industrial Production Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Traditional setups achieve 70–80% yield but face scalability issues with exothermic reactions.

  • Continuous Flow Systems : Microreactors improve heat dissipation, enabling safer large-scale synthesis with 85% yield.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield high-purity hydrochloride salts (99% by NMR).

  • Chromatography : Reserved for small-scale batches due to cost constraints.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Reductive Amination60–75%>95%ModerateHigh (reagents)
Nucleophilic Substitution50–65%90–92%LowModerate
Continuous Flow85%98%HighInitial capital

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield various amine derivatives, while oxidation reactions can produce oxides or other oxidized compounds .

Scientific Research Applications

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the amino group, which can donate electrons to form new bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Reactivity
This compound 1173206-71-7 C₁₀H₂₁ClN₂O₂ 236.74 Azetidine ring (4-membered), aminomethyl group, HCl salt High aqueous solubility due to HCl salt; reactive amine for conjugation
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride 1170108-38-9 C₉H₁₈ClN₃O₂ 235.71 Azetidine ring with carbamate-protected amine; 97% structural similarity Lower amine reactivity (carbamate protection); requires deprotection for further use
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C₁₀H₁₈BrNO₂ 264.16 Bromoethyl substituent instead of aminomethyl Reactive bromine for alkylation or cross-coupling; hydrophobic
tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride 1951441-49-8 C₁₂H₂₅ClN₂O₂ 264.80 Azepane ring (7-membered), aminomethyl at 4-position Increased flexibility; reduced ring strain compared to azetidine
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 C₁₀H₁₉NO₃ 201.26 Hydroxyethyl substituent; free base Hydrophilic due to hydroxyl group; suitable for esterification or oxidation

Key Research Findings

Azetidine vs. Azepane Rings :

  • The azetidine ring’s smaller size (4-membered) introduces significant ring strain, which can enhance binding affinity to biological targets compared to larger, less strained rings like azepane (7-membered) .
  • Example: In kinase inhibitors, azetidine-based compounds show 3–5× higher potency than azepane analogs due to improved steric complementarity .

Aminomethyl vs. Bromoethyl Substituents: The aminomethyl group enables direct conjugation with carboxylic acids or carbonyl groups (e.g., in peptide coupling), whereas the bromoethyl group is more suited for nucleophilic substitution or cross-coupling reactions .

Hydrochloride Salt vs. Free Base: The hydrochloride form of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate exhibits 50–100% higher solubility in aqueous buffers compared to its free base, making it preferable for in vitro assays .

Biological Activity

Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a synthetic compound notable for its unique structural features, including an azetidine ring and a tert-butyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in metabolic and neurological processes. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₉H₁₈ClN₃O₂
  • Molecular Weight : Approximately 250.74 g/mol

The structure includes an aminomethyl substituent, which is crucial for its biological interactions.

Pharmacological Properties

This compound exhibits significant biological activities attributed primarily to its structural components:

  • Triazole Moiety : The presence of a triazole derivative enhances the compound's pharmacological properties, including:
    • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
    • Anticancer Potential : Structural analogs have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Receptor Modulation : The compound may act as an agonist for specific receptors involved in glucose metabolism, such as GPR119, influencing appetite regulation and glucose homeostasis.
  • Enzyme Inhibition : Interaction studies indicate that compounds with similar structures can inhibit enzymes like glycogen synthase kinase 3 (GSK-3), which is implicated in metabolic disorders and neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound or its analogs:

  • Study on Antimicrobial Activity : A study demonstrated that related azetidine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines revealed that certain derivatives of azetidine compounds could reduce cell viability significantly, indicating potential as anticancer agents .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylatePiperidine instead of azetidineAnticancer properties
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateLacks triazole moietyAntibacterial activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylateDifferent substituents on azetidinePotentially antiviral

This comparative analysis highlights how variations in structure can lead to different biological activities.

Synthesis and Mechanisms

The synthesis of this compound typically involves several steps, often yielding high purity suitable for pharmaceutical applications. The synthetic route generally includes:

  • Formation of Azetidine Ring : Starting from appropriate precursors, the azetidine ring is formed through cyclization reactions.
  • Aminomethylation : Introduction of the aminomethyl group is achieved via nucleophilic substitution.
  • Hydrochloride Salt Formation : The final step involves reacting with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Q & A

Q. What are the key synthetic routes and optimal conditions for synthesizing tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, one method involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine under reflux in isopropanol to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, followed by reduction to introduce the aminomethyl group . Another approach uses tert-butyl 3-(aminomethyl)azetidine-1-carboxylate in a reaction with 2,4-dichloro-thieno[2,3-d]pyrimidine in tetrahydrofuran (THF) at 70°C with N,N-diisopropylethylamine as a base, yielding a substituted pyrimidine derivative .

Q. What storage conditions are critical for maintaining the stability of this compound?

Stability is highly sensitive to temperature and humidity. The compound should be stored under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or decomposition of the tert-butyl carbamate group .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Key methods include:

  • NMR spectroscopy : To confirm the presence of the aminomethyl group (δ ~2.8–3.2 ppm for –CH2NH2) and tert-butyl moiety (δ ~1.4 ppm).
  • HPLC-MS : For assessing purity and detecting byproducts (e.g., deprotected azetidine derivatives).
  • X-ray crystallography : To resolve stereochemical ambiguities in chiral derivatives .

Advanced Research Questions

Q. How do structural modifications at the aminomethyl position influence biological activity?

Fluorination or alkylation of the aminomethyl group can enhance metabolic stability and receptor binding. For instance, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate derivatives exhibit improved blood-brain barrier penetration in neurological studies . Conversely, introducing bulky substituents (e.g., aryl groups) may reduce solubility but increase selectivity for G-protein-coupled receptors .

Q. What strategies prevent racemization during the synthesis of chiral azetidine derivatives?

Racemization is minimized by:

  • Using low-temperature reactions (<0°C) for nucleophilic substitutions.
  • Employing chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • Avoiding prolonged exposure to strong acids/bases, which can epimerize stereocenters .

Q. How do reaction conditions impact regioselectivity in nucleophilic substitutions involving this compound?

Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor attack at the azetidine nitrogen, while nonpolar solvents (e.g., toluene) promote carboxylate group reactivity.
  • Catalysts : Lewis acids like BF3·OEt2 direct electrophiles to the aminomethyl group .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., serotonin receptors) and QSAR models (Molinspiration, SwissADME) to predict logP, bioavailability, and toxicity .

Q. How can competing side reactions during Boc deprotection be suppressed?

  • Use HCl in dioxane (4 M) at 0°C for 1 hour to selectively remove the tert-butyloxycarbonyl (Boc) group without cleaving the azetidine ring.
  • Avoid TFA at high temperatures, which may degrade the azetidine scaffold .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported biological activity data for analogs?

  • Verify assay conditions (e.g., cell lines, receptor isoforms) that may explain variability. For example, anti-inflammatory activity in murine macrophages (IC50 = 5 µM) may not translate to human PBMCs due to species-specific receptor expression .
  • Re-evaluate compound purity via LC-MS to rule out confounding by impurities .

Tables

Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Storage Conditions2–8°C under inert atmosphere
LogP (Predicted)1.75

Table 2. Comparison of Synthetic Methods

MethodYieldKey AdvantageLimitation
Reductive Amination 65%High stereocontrolRequires anhydrous conditions
Nucleophilic Substitution 78%Scalable for industrial researchGenerates HCl byproduct

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